molecular formula C8H13F2N B14851569 1,1-Difluoro-5-azaspiro[2.6]nonane

1,1-Difluoro-5-azaspiro[2.6]nonane

Katalognummer: B14851569
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: ZKSYLCTYBHEEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-5-azaspiro[2.6]nonane: is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-5-azaspiro[2.6]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent. The reaction conditions often require the use of solvents such as dichloromethane and temperatures ranging from -78°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Difluoro-5-azaspiro[2.6]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of the corresponding amine or hydrocarbon.

    Substitution: Formation of substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-5-azaspiro[2.6]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides stability and rigidity, which can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

  • 1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane
  • 1,1-Difluoro-6-azaspiro[2.6]nonane

Comparison: 1,1-Difluoro-5-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure and the presence of both nitrogen and fluorine atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

2,2-difluoro-5-azaspiro[2.6]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-4-11-6-7/h11H,1-6H2

InChI-Schlüssel

ZKSYLCTYBHEEGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCNCC2(C1)CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.